molecular formula C24H40O4 B12427066 24-Nor Ursodeoxycholic Acid-d5 Methyl Ester

24-Nor Ursodeoxycholic Acid-d5 Methyl Ester

Cat. No.: B12427066
M. Wt: 397.6 g/mol
InChI Key: WTAVEKBGEXLMTO-PUOIMXSXSA-N
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Description

24-Nor Ursodeoxycholic Acid Methyl Ester-d5 is a deuterated derivative of 24-Nor Ursodeoxycholic Acid Methyl Ester. It is a stable isotope-labeled compound used primarily in pharmaceutical and biochemical research. The compound has the molecular formula C24H35D5O4 and a molecular weight of 397.6 .

Preparation Methods

The synthesis of 24-Nor Ursodeoxycholic Acid Methyl Ester-d5 involves multiple steps, starting from the precursor 24-Nor Ursodeoxycholic Acid. The deuterium atoms are introduced through specific chemical reactions to replace hydrogen atoms. The synthetic route typically involves:

Industrial production methods are similar but scaled up to meet the demand for research and pharmaceutical applications. The process involves stringent quality control to ensure the purity and isotopic labeling of the final product.

Chemical Reactions Analysis

24-Nor Ursodeoxycholic Acid Methyl Ester-d5 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

24-Nor Ursodeoxycholic Acid Methyl Ester-d5 is used in various scientific research applications, including:

The compound’s stable isotope labeling makes it valuable in mass spectrometry and other analytical techniques to trace metabolic pathways and study drug interactions.

Mechanism of Action

The mechanism of action of 24-Nor Ursodeoxycholic Acid Methyl Ester-d5 involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. The deuterated compound mimics the behavior of its non-deuterated counterpart but allows for more precise tracking in metabolic studies. It targets specific molecular pathways involved in bile acid synthesis, conjugation, and enterohepatic circulation .

Comparison with Similar Compounds

24-Nor Ursodeoxycholic Acid Methyl Ester-d5 is compared with other bile acid derivatives such as:

The uniqueness of 24-Nor Ursodeoxycholic Acid Methyl Ester-d5 lies in its deuterium labeling, which provides advantages in analytical precision and metabolic studies. The deuterated form is superior in tracing and studying metabolic pathways compared to its non-deuterated counterparts .

Properties

Molecular Formula

C24H40O4

Molecular Weight

397.6 g/mol

IUPAC Name

methyl (3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]butanoate

InChI

InChI=1S/C24H40O4/c1-14(11-21(27)28-4)17-5-6-18-22-19(8-10-24(17,18)3)23(2)9-7-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i7D2,12D2,16D

InChI Key

WTAVEKBGEXLMTO-PUOIMXSXSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CC(=O)OC)C)C)([2H])[2H])O

Canonical SMILES

CC(CC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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